Daldinone A

Übersicht

Beschreibung

Daldinone A is a naturally occurring compound isolated from the endophytic fungus Annulohypoxylon sp., which is derived from the Mangrove plant Rhizophora racemosa . This compound belongs to the class of benzo[j]fluoranthene metabolites and has garnered significant interest due to its unique chemical structure and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Daldinone A involves the extraction of the endophytic fungus Annulohypoxylon sp. from its host plant. The fungus is cultured, and the metabolites are extracted using solvents such as methanol. The methanolic extract is then subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the endophytic fungus .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Daldinon A unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Daldinon A kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Daldinon A in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Daldinon A-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Nukleophile, können unter geeigneten Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte Derivate, reduzierte Formen und substituierte Analoga von Daldinon A .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

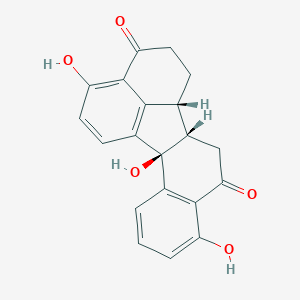

Daldinone A belongs to a class of compounds known as isoindolinones, characterized by a fused indole and cyclic amine structure. The compound has been isolated from various fungal species, particularly Daldinia concentrica and Annulohypoxylon sp., which are known for their rich secondary metabolite profiles. The structural elucidation of this compound has been achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming its unique molecular framework.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development. Notable activities include:

- Cytotoxicity : this compound has shown potent cytotoxic effects against various cancer cell lines. For instance, studies demonstrate its ability to induce apoptosis in leukemia HL-60 cells with IC50 values ranging from 1.0 to 7.4 μM .

- Antimicrobial Properties : The compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 9.1 μM .

- Anti-inflammatory Effects : this compound has been reported to inhibit pro-inflammatory cytokines (e.g., IL-1β, IL-6) in lipopolysaccharide-stimulated RAW264.7 macrophage cells, comparable to established anti-inflammatory drugs like dexamethasone .

- Antioxidant Activity : The compound also demonstrates antioxidant properties with IC50 values indicating effective radical scavenging capabilities .

Case Studies

Several case studies highlight the applications of this compound in various fields:

- Cancer Research : A study focusing on the effects of this compound on leukemia cells revealed its potential as an anticancer agent by inducing intrinsic apoptosis and blocking autophagy pathways . This suggests that this compound may be leveraged in developing new cancer therapies.

- Antimicrobial Development : Research on Daldinone derivatives has shown promise in developing new antibiotics due to their effectiveness against resistant bacterial strains. The ability to inhibit bacterial growth at low concentrations positions this compound as a candidate for further exploration in antimicrobial drug development .

- Anti-inflammatory Drug Development : Given its ability to modulate inflammatory responses, this compound could be explored for therapeutic applications in chronic inflammatory diseases. Its mechanisms of action may provide insights into novel anti-inflammatory treatments .

Summary Table of Biological Activities

Wirkmechanismus

Daldinone A exerts its effects primarily through the induction of intrinsic apoptosis. It activates caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a key step in the apoptotic pathway . Additionally, this compound blocks autophagy, a potential pro-survival pathway for cancer cells, thereby enhancing its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

- Daldinone B

- Daldinone H

- Daldinone J

- Daldinone I

Comparison: Daldinone A is unique among its analogs due to its specific structural features and biological activities. While other daldinones also exhibit cytotoxic properties, this compound’s ability to induce apoptosis and block autophagy distinguishes it from its counterparts .

Biologische Aktivität

Daldinone A, a compound derived from the fungus Daldinia spp., has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and cytotoxic properties. This article synthesizes recent findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Source

This compound is classified as a secondary metabolite isolated from various fungi, notably from the genus Daldinia. Its chemical structure has been elucidated through advanced spectroscopic techniques such as NMR and mass spectrometry. The compound is primarily noted for its presence in Daldinia concentrica and Nigrospora oryzae.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has potent activity against these pathogens, making it a candidate for further development as an antibacterial agent. For instance, studies have shown that this compound can inhibit bacterial growth with MIC values comparable to standard antibiotics .

Cytotoxicity and Apoptosis Induction

Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines such as Ramos and Jurkat J16 cells. The IC50 values for these cell lines are reported to be 6.6 µM and 14.1 µM, respectively, indicating strong to moderate cytotoxicity . Mechanistic studies suggest that this compound induces apoptosis via intrinsic pathways, evidenced by the activation of caspases and cleavage of PARP (poly(ADP-ribose) polymerase), which is a hallmark of apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Autophagy : this compound has been shown to block autophagy, a survival mechanism in cancer cells, thereby enhancing its cytotoxic effects .

- Induction of Apoptosis : The compound promotes intrinsic apoptosis through caspase activation, leading to programmed cell death .

- Antioxidant Properties : Preliminary studies suggest that this compound may also exhibit antioxidant activities, contributing to its overall bioactivity .

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against multi-drug resistant bacteria, researchers found that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on Ramos and Jurkat J16 cell lines indicated that treatment with this compound resulted in significant apoptosis induction. The study utilized both flow cytometry and Western blot analysis to confirm caspase activation and PARP cleavage, reinforcing the compound's potential as an anti-cancer agent.

Eigenschaften

IUPAC Name |

(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRYUFABCKQXTO-HGCCHXFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123205 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479669-74-4 | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479669-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Daldinone A and where is it found?

A1: this compound is a polyketide natural product. It was first isolated from the fungus Daldinia concentrica, a species found in Europe. [] Further research has identified this compound in other fungal species, including endophytic fungi associated with plants like Vochysia divergens in the Brazilian Pantanal and Artemisia annua. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight of this compound. For precise information, a review of the full research articles cited, especially those focused on structural elucidation, would be necessary.

Q3: Can you describe the structure of this compound?

A3: While the abstracts do not provide a detailed molecular structure, they do mention that this compound is a "p-terphenyl compound." [] This suggests a core structure consisting of three phenyl rings connected in a linear fashion. More specific structural details, including the presence and position of functional groups, would require consultation of the full research articles, particularly those employing techniques like NMR and X-ray crystallography. [, ]

Q4: What is known about the biosynthesis of this compound?

A4: Research suggests that this compound is biosynthesized via the polyketide pathway. One study demonstrated that feeding the precursor 1,8-dihydroxynaphthalene (DHN) to a fungal culture led to increased production of Daldinone B, a structurally related compound. [] This finding supports the involvement of DHN, a common intermediate in polyketide biosynthesis, in the formation of this compound and its analogues.

Q5: Has this compound shown any promising biological activities?

A5: Yes, this compound has displayed antimicrobial activity. Research indicates that it exhibits inhibitory effects against Pseudomonas aeruginosa, a bacterium known for its role as an opportunistic pathogen. [] This finding highlights the potential of this compound as a source for developing new antibacterial agents.

Q6: Are there any known synthetic routes to produce this compound?

A6: Yes, a total synthesis of this compound has been achieved. Researchers have developed a two-step strategy utilizing a TfOH-catalyzed domino-double annulation reaction of arenes with propargylic alcohols. [] This approach provides a streamlined method for constructing the pentacyclic framework of this compound with a 63% overall yield, starting from β-tetralone.

Q7: Have there been any studies on the cytotoxicity of this compound?

A7: While the provided abstracts don't specifically address the cytotoxicity of this compound, they do mention that related compounds, such as Daldinones C and D, exhibit substantial cytotoxicity against SW1116 cells (a human colon cancer cell line). [] This suggests that further investigation into the potential cytotoxic effects of this compound itself is warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.